molecular formula C20H23NO4 B6750192 4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one

4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one

Cat. No.: B6750192
M. Wt: 341.4 g/mol
InChI Key: FIZCCBUDDJCDCB-UHFFFAOYSA-N
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Description

4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxolane ring, and an isochromenone core

Properties

IUPAC Name

4-methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-16-4-2-3-5-17(16)20(23)25-18(13)19(22)21-9-6-14(7-10-21)15-8-11-24-12-15/h2-5,14-15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZCCBUDDJCDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C2=CC=CC=C12)C(=O)N3CCC(CC3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via cyclization reactions involving diols or epoxides.

    Coupling with Isochromenone: The final step involves coupling the piperidine and oxolane rings with an isochromenone derivative through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one
  • 4-Methyl-3-[4-(tetrahydrofuran-3-yl)piperidine-1-carbonyl]isochromen-1-one
  • 4-Methyl-3-[4-(pyrrolidin-3-yl)piperidine-1-carbonyl]isochromen-1-one

Uniqueness

This compound is unique due to the presence of both the oxolane and piperidine rings, which confer distinct chemical and biological properties

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